Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel-
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Overview
Description
Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- is a chemical compound with the molecular formula C11H14IN. It is a cyclopentane derivative with an amine group and an iodophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-iodoaniline as the primary starting materials.
Formation of Intermediate: The cyclopentanone undergoes a reductive amination reaction with 4-iodoaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanamine, 2-(4-bromophenyl)-, (1R,2R)-rel-
- Cyclopentanamine, 2-(4-chlorophenyl)-, (1R,2R)-rel-
- Cyclopentanamine, 2-(4-fluorophenyl)-, (1R,2R)-rel-
Uniqueness
Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C11H14IN |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
(1R,2R)-2-(4-iodophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14IN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m1/s1 |
InChI Key |
NIXWOCOUOFZCCE-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)I |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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